molecular formula C8H14ClNO B15327034 rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride

rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride

Cat. No.: B15327034
M. Wt: 175.65 g/mol
InChI Key: IVCCLVRRNUHTAN-WTSYXZODSA-N
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Description

rac-(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride is a bicyclic ether-azabicycloalkane derivative with a complex stereochemical configuration. The compound features a tricyclic framework comprising a 10-oxa (oxygen-containing) and 4-aza (nitrogen-containing) ring system, with a hydrochloride counterion enhancing its stability and solubility. Its stereochemistry is defined by the (1R,2R,6S,7S) configuration, which influences its physicochemical and pharmacological properties.

The compound is cataloged under CAS number 73611-42-4 (base form) and 1820572-35-7 (hydrochloride salt) . It is utilized in pharmaceutical research, particularly in the synthesis of analogs targeting central nervous system (CNS) disorders due to its rigid tricyclic scaffold, which mimics natural alkaloids . Structural characterization often employs X-ray crystallography, with refinement using SHELXTL software, as evidenced by related compounds .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

(3aS,4S,7R,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h5-9H,1-4H2;1H/t5-,6+,7+,8-;

InChI Key

IVCCLVRRNUHTAN-WTSYXZODSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3CNC[C@@H]3[C@@H]1O2.Cl

Canonical SMILES

C1CC2C3CNCC3C1O2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the oxa and aza functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs robust and scalable reaction conditions to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

rac-(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane Hydrochloride

  • Molecular Formula : C₉H₁₆ClN
  • Molecular Weight : 173.68 g/mol
  • Substituents: Lacks the 10-oxa group, reducing polarity and likely decreasing solubility in polar solvents .
  • Applications : Used in asymmetric catalysis and as a precursor for neuroactive molecules .

4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • Key Differences :
    • Contains two 10-oxa-4-azatricyclo moieties linked via a dione group, increasing structural rigidity and molecular weight .
    • Exhibits higher crystallinity, as evidenced by X-ray data (Rₙₜ = 0.163, 3423 independent reflections) .
  • Research Findings : Synthesized via [2+2] cycloaddition; structural analysis confirmed using SHELXTL with constrained H-atom parameters .

rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane Hydrochloride

  • Molecular Formula : C₁₀H₁₈ClN
  • Molecular Weight : 187.71 g/mol
  • Key Differences :
    • Ring System: The [5.2.2.0²,⁶] undecane framework introduces an additional methylene group, expanding the ring size and altering steric effects .
    • Purity: Commercial samples are >95% pure, emphasizing its utility in high-precision medicinal chemistry .

(1R,2R,6S,7S)-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione

  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 211.22 g/mol
  • Key Differences :
    • Substituents: A 2-hydroxyethyl group and two ketone moieties enhance hydrophilicity and reactivity toward nucleophiles .
    • Stereocenters: Four defined stereocenters increase synthetic complexity compared to the parent compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
rac-(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride C₉H₁₆ClN 173.68 10-oxa group, (1R,2R,6S,7S) configuration
rac-(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane hydrochloride C₉H₁₆ClN 173.68 No 10-oxa group, (1R,2S,6R,7S) configuration
4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo... C₁₃H₁₆N₂O₃ 248.28 Dione substituents, high crystallinity (Rₙₜ = 0.163)
rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane hydrochloride C₁₀H₁₈ClN 187.71 Expanded [5.2.2.0²,⁶] ring system
(1R,2R,6S,7S)-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione C₁₀H₁₃NO₄ 211.22 Hydroxyethyl and ketone groups, four stereocenters

Table 2: Crystallographic Data Comparison

Compound Name Reflections (I > 2σ) Rₙₜ Refinement Software Key Parameters References
4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo... 1581 0.163 SHELXTL 217 parameters, H-atom constraints
rac-(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride Not reported - SHELXTL Data similar to

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